
(2R,3S)-2,4-Dimethylmorpholine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S)-2,4-Dimethylmorpholine-3-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a morpholine ring substituted with two methyl groups and a carboxylic acid group, making it a versatile building block for various chemical syntheses.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S)-2,4-Dimethylmorpholine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dimethylmorpholine and a suitable carboxylating agent.
Carboxylation Reaction: The carboxylation of 2,4-dimethylmorpholine is carried out under controlled conditions, often using carbon dioxide or a carboxylating reagent in the presence of a catalyst.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the desired this compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the carboxylation reaction efficiently.
Continuous Flow Processes: Implementing continuous flow processes to enhance the yield and reduce reaction times.
Automated Purification Systems: Employing automated purification systems to ensure consistent product quality.
化学反応の分析
Types of Reactions: (2R,3S)-2,4-Dimethylmorpholine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methyl groups and the carboxylic acid group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Substitution Reagents: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced compounds.
科学的研究の応用
(2R,3S)-2,4-Dimethylmorpholine-3-carboxylic acid has diverse applications in scientific research, including:
Chemistry: It serves as a building block for synthesizing complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism by which (2R,3S)-2,4-Dimethylmorpholine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with target molecules, while the morpholine ring provides structural stability. These interactions can modulate enzyme activity, receptor binding, or other biochemical processes.
類似化合物との比較
(2R,3S)-Isocitric Acid: A compound with similar stereochemistry but different functional groups.
(2R,3S)-2,3-Dibromo-3-phenylpropanoic Acid: Another chiral compound with distinct chemical properties.
(2R,3S)-trans-Coutaric Acid: A cinnamate ester with a different structural framework.
Uniqueness: (2R,3S)-2,4-Dimethylmorpholine-3-carboxylic acid is unique due to its specific substitution pattern on the morpholine ring and the presence of a carboxylic acid group. This combination of features makes it a valuable compound for various chemical and biological applications.
特性
分子式 |
C7H13NO3 |
|---|---|
分子量 |
159.18 g/mol |
IUPAC名 |
(2R,3S)-2,4-dimethylmorpholine-3-carboxylic acid |
InChI |
InChI=1S/C7H13NO3/c1-5-6(7(9)10)8(2)3-4-11-5/h5-6H,3-4H2,1-2H3,(H,9,10)/t5-,6+/m1/s1 |
InChIキー |
BGXMTKGXWKKGPD-RITPCOANSA-N |
異性体SMILES |
C[C@@H]1[C@H](N(CCO1)C)C(=O)O |
正規SMILES |
CC1C(N(CCO1)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



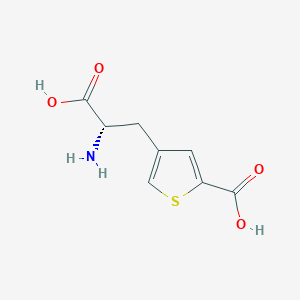
![(S)-3-Bromo-N,N-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-amine](/img/structure/B12943570.png)
![2-Chloro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12943580.png)
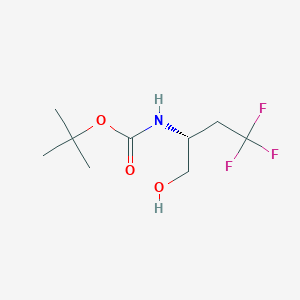
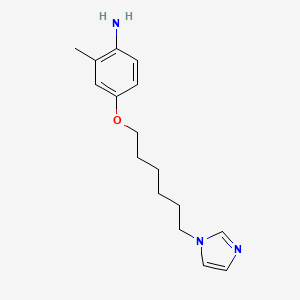

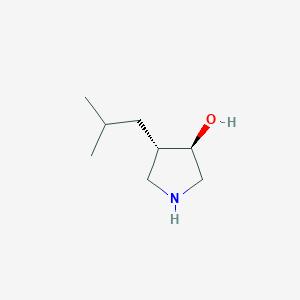
![6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid](/img/structure/B12943615.png)
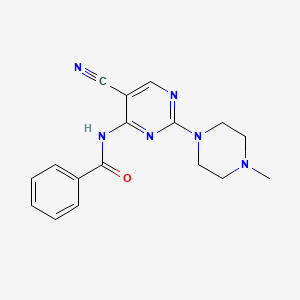
![tert-butyl N-[4-chloro-3-(pyridin-2-yl)phenyl]carbamate](/img/structure/B12943619.png)
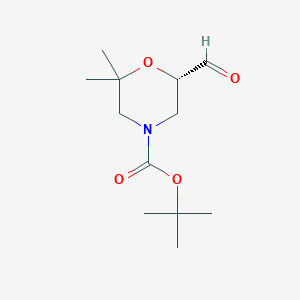
![1-Azabicyclo[3.3.1]nonane-5-carboxylic acid](/img/structure/B12943626.png)

